
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of methoxy groups at positions 3 and 7, a methylsulfanyl group at position 1, and a dihydrophenanthrene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthrene backbone, followed by the introduction of methoxy and methylsulfanyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinones.
Reduction: Reduction reactions can convert the dihydrophenanthrene backbone to a fully saturated phenanthrene.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinones and related derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethoxy-1,9-dimethyldibenzofuran: Similar in structure but with a dibenzofuran backbone.
1-Hydroxy-3,7-dimethoxyxanthone: Contains a xanthone moiety with methoxy groups at positions 3 and 7.
Uniqueness
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is unique due to the specific combination of methoxy and methylsulfanyl groups on the dihydrophenanthrene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
112630-93-0 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3,7-dimethoxy-1-methylsulfanyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C17H18O2S/c1-18-12-5-7-14-11(8-12)4-6-15-16(14)9-13(19-2)10-17(15)20-3/h5,7-10H,4,6H2,1-3H3 |
Clave InChI |
QCVMFYGLFNZALO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CC2)C(=CC(=C3)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

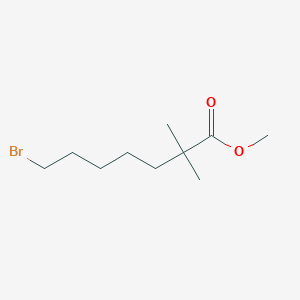
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
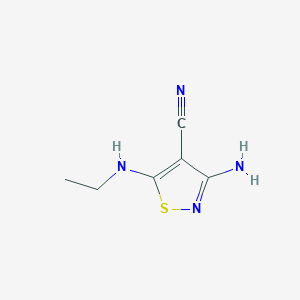

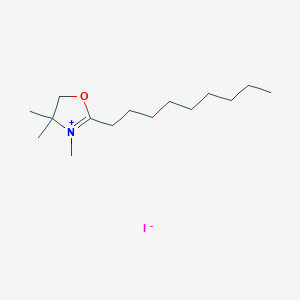


![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
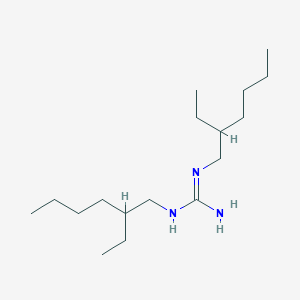
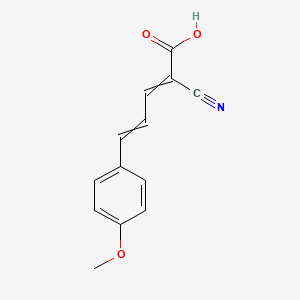
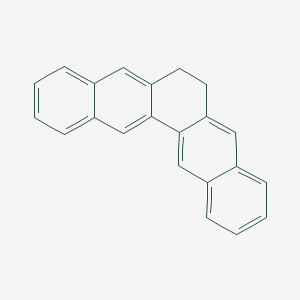
diphenylsilane](/img/structure/B14298185.png)
